Tetrachloro-1,4-benzoquinone Tetrachloro-1,4-benzoquinone Chloranil is a yellow powder with a slight odor. (NTP, 1992)
Tetrachloro-1,4-benzoquinone is a member of the class of 1,4-benzoquiones that is 1,4-benzoquinone in which all four hydrogens are substituted by chlorines. It has a role as a metabolite and an EC 2.7.1.33 (pantothenate kinase) inhibitor. It is an organochlorine compound and a member of 1,4-benzoquinones.
A quinone fungicide used for treatment of seeds and foliage.
Brand Name: Vulcanchem
CAS No.: 118-75-2
VCID: VC0122849
InChI: InChI=1S/C6Cl4O2/c7-1-2(8)6(12)4(10)3(9)5(1)11
SMILES: C1(=C(C(=O)C(=C(C1=O)Cl)Cl)Cl)Cl
Molecular Formula: C6Cl4O2
Molecular Weight: 245.9 g/mol

Tetrachloro-1,4-benzoquinone

CAS No.: 118-75-2

Reference Standards

VCID: VC0122849

Molecular Formula: C6Cl4O2

Molecular Weight: 245.9 g/mol

Tetrachloro-1,4-benzoquinone - 118-75-2

CAS No. 118-75-2
Product Name Tetrachloro-1,4-benzoquinone
Molecular Formula C6Cl4O2
Molecular Weight 245.9 g/mol
IUPAC Name 2,3,5,6-tetrachlorocyclohexa-2,5-diene-1,4-dione
Standard InChI InChI=1S/C6Cl4O2/c7-1-2(8)6(12)4(10)3(9)5(1)11
Standard InChIKey UGNWTBMOAKPKBL-UHFFFAOYSA-N
SMILES C1(=C(C(=O)C(=C(C1=O)Cl)Cl)Cl)Cl
Canonical SMILES C1(=C(C(=O)C(=C(C1=O)Cl)Cl)Cl)Cl
Boiling Point Sublimes (NTP, 1992)
Sublimes
Colorform GOLDEN-YELLOW PLATELETS FROM ACETIC ACID OR ACETONE; MONOCLINIC PRISMS FROM BENZENE OR TOLUENE OR BY SUBLIMATION IN VACUO
YELLOW LEAFLETS OR PRISMS
Density 1.97 (NTP, 1992)
1.97
Relative density (water = 1): 2.0
Melting Point 552 °F (decomposes) (NTP, 1992)
290.0 °C
292 °C (SEALED TUBE)
290 °C
Physical Description Chloranil is a yellow powder with a slight odor. (NTP, 1992)
DryPowder
YELLOW SOLID IN VARIOUS FORMS.
Description Chloranil is a yellow powder with a slight odor. (NTP, 1992)
Tetrachloro-1,4-benzoquinone is a member of the class of 1,4-benzoquiones that is 1,4-benzoquinone in which all four hydrogens are substituted by chlorines. It has a role as a metabolite and an EC 2.7.1.33 (pantothenate kinase) inhibitor. It is an organochlorine compound and a member of 1,4-benzoquinones.
A quinone fungicide used for treatment of seeds and foliage.
Shelf Life Stable in closed containers. Decomposed by alkali. Slowly decomposed by sunlight. Stable in acidic media.
GOOD STORAGE STABILITY
Solubility less than 1 mg/mL at 70° F (NTP, 1992)
0.00 M
ALMOST INSOL IN COLD PETROLEUM ETHER, COLD ALCOHOL; SPARINGLY SOL IN CHLOROFORM, CARBON DISULFIDE, CARBON TETRACHLORIDE; SOLUBLE IN ETHER. INSOLUBLE IN WATER.
g/100 g: in acetone 33, ether 16, dimethylformamide 5.4, solvent naphtha 5.4, benzene 1.3, methanol about 0.1, carbon tetrachloride about 0.1, dibutyl phthalate about 0.1
ALMOST INSOL IN WATER (1:4000)
In water, 250 mg/l at room temperature
Solubility in water: none
Synonyms 2,3,5,6-Tetrachloro-2,5-Cyclohexadiene-1,4-dione, _x000B_2,3,5,6-Tetrachloro-p-benzoquinone; 1,2,4,5-Tetrachlorobenzoquinone; 2,3,5,6-Tetrachloro-1,4-(p-)-benzoquinone; 2,3,5,6-Tetrachloro-1,4-benzoquinone; 2,3,5,6-Tetrachloro-2,5-cyclohexadiene-1,4-dione;
Vapor Density Relative vapor density (air = 1): 8.5
Vapor Pressure 0 mm Hg at 68 °F approximately (NTP, 1992)
5.1X10-6 MM HG @ 25 °C
Vapor pressure, Pa at 25 °C:
PubChem Compound 8371
Last Modified Nov 11 2021
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